N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-3-6-14-8-10-15(11-9-14)20-17(24)13-26-18-21-16-7-4-5-12-23(16)19(25)22-18/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSIYYSBMBFMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the sulfanylacetamide group: This step may involve nucleophilic substitution reactions where a sulfanylacetamide precursor reacts with the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate.
Introduction of the butylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfanyl-Acetamide Backbones
(a) VUAA-1 and OLC-12
Comparison :
- Aryl Substituents : The target compound’s 4-butylphenyl group is bulkier and more lipophilic than VUAA-1’s 4-ethylphenyl or OLC-12’s 4-isopropylphenyl. This may enhance membrane permeability but reduce solubility.
- Heterocyclic Core: VUAA-1 and OLC-12 utilize triazole-pyridine systems, whereas the target compound employs a pyrido-triazinone scaffold.
(b) B12 and B13 (Sulfonamide Derivatives)
Comparison :
- Functional Groups : B12/B13 incorporate sulfonamide and hydroxyl groups, enhancing hydrophilicity compared to the target compound’s butylphenyl group. This may favor solubility but limit blood-brain barrier penetration.
- Heterocyclic Moieties: The tetrahydropyrimidin-2-yl group in B12/B13 differs from the pyrido-triazinone in the target compound, suggesting divergent biological targets (e.g., antimicrobial vs. kinase inhibition) .
Compounds with Varied Heterocyclic Systems
(a) Example 53 (Chromen-4-one Derivative)
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .
Comparison :
- Heterocycle : The 4-oxo-4H-chromen core introduces conjugated aromaticity and fluorinated substituents, which may enhance UV absorption and metabolic stability.
- protease inhibition) .
(b) N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparison :
Substituent Effects on Physicochemical Properties
(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Comparison :
- Electronic Effects : The nitro and chloro groups reduce electron density on the phenyl ring, contrasting with the electron-donating butyl group in the target compound. This may influence reactivity in nucleophilic substitution or hydrogen bonding.
- Solubility : The methylsulfonyl group enhances polarity, increasing aqueous solubility compared to the butylphenyl group .
Research Findings and Implications
- Aryl Group Impact : Longer alkyl chains (e.g., butyl) increase lipophilicity, favoring membrane penetration but reducing solubility. Smaller groups (ethyl, isopropyl) balance these properties .
- Functional Group Trade-offs : Sulfonamides and hydroxyl groups improve solubility but may limit bioavailability, whereas lipophilic groups enhance tissue distribution .
Biological Activity
N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the acetamide class. Its unique structure combines a butylphenyl group with a pyrido[1,2-a][1,3,5]triazin-2-yl moiety and a sulfanyl linkage. This configuration suggests potential biological activities that merit investigation in medicinal chemistry and related fields.
Chemical Structure
The compound can be represented structurally as follows:
IUPAC Name
N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Molecular Formula
C₁₉H₂₀N₄O₂S
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions may modulate enzymatic activities and influence cellular signaling pathways. Research indicates that compounds with similar structural features often exhibit diverse biological effects including:
- Antioxidant Activity : The compound may demonstrate the ability to scavenge free radicals.
- Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cholinesterases and other metabolic enzymes.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- Inhibitory Concentration (IC50) values for related compounds have been reported in the range of 10–20 μM against AChE and BChE .
Antioxidant Activity
Studies have demonstrated that derivatives of triazine compounds possess notable antioxidant properties. The antioxidant capacity is often evaluated through various assays measuring the ability to reduce oxidative stress in cellular models .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(4-butylphenyl)-2-{...} | Acetamide | Potential anticancer and enzyme inhibition |
| Similar Triazine Derivatives | Triazine | Antioxidant and antimicrobial properties |
| 1,3,4-Oxadiazole Derivatives | Oxadiazole | Antibacterial and analgesic effects |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Pyrido Core : Cyclization reactions using appropriate precursors.
- Attachment of the Sulfanyl Group : Nucleophilic substitution reactions.
- Incorporation of the Butylphenyl Group : Friedel-Crafts alkylation or similar methods.
Reaction Conditions
Common reagents and conditions include:
- Oxidizing Agents : Hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing Agents : Lithium aluminum hydride or sodium borohydride.
Q & A
Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, and what intermediates are critical?
The synthesis involves three key stages:
- Core formation : Constructing the pyrido[1,2-a][1,3,5]triazin-4-one ring via cyclization under reflux in DMF (110°C, 8–12 hours).
- Sulfanyl introduction : Thiol coupling using activated disulfide intermediates in dichloromethane at 0–5°C to prevent oxidation .
- Acetamide conjugation : Amide bond formation via EDC/HOBt-mediated coupling with N-(4-butylphenyl)amine. Critical intermediates include the 4-oxo-triazin-2-thiolate and the activated acetamide precursor. Purity at each stage should be verified via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are essential for characterizing this compound?
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).
- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions; 2D NOESY resolves steric interactions in the pyrido-triazine core .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 453.12 g/mol).
- X-ray crystallography : SHELXL refinement resolves conformational flexibility in the butyl chain .
Q. What preliminary biological screening approaches are suitable for this compound?
Begin with enzyme inhibition assays (e.g., kinase targets) at 10 µM concentration. Use cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) with 48-hour incubation. Parallel bacterial growth inhibition screens (MIC determination) against E. coli and S. aureus provide antimicrobial activity data .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl group incorporation?
Key parameters:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (ice bath) | Prevents thiol oxidation |
| Solvent | Anhydrous DCM | Enhances nucleophilicity |
| Equivalents | 1.2x thiol reagent | Minimizes dimerization |
| pH | 8.5–9.0 (NEt₃ buffer) | Activates thiolate |
| Monitor via TLC (silica gel, UV detection). Yields improve from ~40% to >75% with these adjustments . |
Q. What strategies resolve contradictory bioactivity data across assay systems?
Discrepancies may arise from:
- Cell permeability : Compare logP values (experimental vs. calculated) to assess membrane penetration.
- Metabolic stability : Perform LC-MS metabolite profiling in liver microsomes (human/rat).
- Target isoform specificity : Use molecular docking (AutoDock Vina) against protein databases to identify binding pocket variations . Standardize assays using isogenic cell lines and ATP-level normalization .
Q. How can crystallographic disorder in the butyl chain be addressed during structure refinement?
- Collect data at 100 K to reduce thermal motion.
- Apply TWINABS for twinning correction (if needed).
- Model chain disorder using PART instructions in SHELXL, with occupancy refinement for split positions.
- Validate with residual density maps (Fo–Fc < 0.5 eÅ⁻³) .
Q. What computational methods predict metabolic degradation pathways?
- In silico tools : Use GLORY (for phase I metabolism) and GLORYx (phase II) to identify probable oxidation sites (e.g., pyrido-triazine ring).
- MD simulations : GROMACS-based simulations (50 ns) in aqueous/lipid bilayers assess stability and hydrolysis-prone regions .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if variations stem from structural analogs or assay conditions?
- Structural comparison : Overlay NMR spectra of analogs (e.g., 3-fluorophenyl vs. 4-methoxyphenyl derivatives) to confirm purity .
- Assay replication : Repeat tests with standardized ROS scavengers (e.g., 1 mM NAC) to control oxidative stress artifacts.
- Synergy studies : Combine with known inhibitors (e.g., staurosporine) to check pathway-specific effects .
Methodological Optimization
Q. What purification techniques improve scalability for gram-scale synthesis?
- Flash chromatography : Use Biotage Isolera with gradient elution (hexane → ethyl acetate).
- Recrystallization : Optimize solvent pairs (ethanol/water for polar impurities; toluene for aromatic byproducts).
- Yield comparison :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash chromatography | 98 | 85 |
| Recrystallization | 99 | 65 |
Structural Analog Design
Q. How do structural modifications influence target selectivity?
Comparative analysis of analogs:
| Analog Modification | Target Affinity (IC₅₀) | Selectivity Ratio (Target A/B) |
|---|---|---|
| 4-Fluorophenyl substitution | 0.8 µM | 12:1 |
| Ethyl ester introduction | 2.1 µM | 3:1 |
| Thiophene replacement | 1.5 µM | 8:1 |
| Selectivity improves with electronegative substituents and rigid heterocycles . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
